(3-methyl-2-phenyl-1H-indol-5-yl)methanamine
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Overview
Description
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a methanamine group attached to the indole ring, which can influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reaction of substituted phenols with benzoyl chloride under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methyl-2-phenyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its indole structure, which is a bicyclic compound known for its presence in various biologically active molecules. Its molecular formula is C16H16N2 and it has a molecular weight of approximately 236.32 g/mol. The specific substitution pattern on the indole ring—methyl at position 3 and phenyl at position 2—may influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate specific receptors, which can result in anti-inflammatory, antiviral, or anticancer effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity:
- Preliminary studies have suggested that compounds related to indole structures possess antimicrobial properties. For example, derivatives of indole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
2. Anticancer Properties:
- Similar indole derivatives have been investigated for their anticancer potential. The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .
3. Anti-inflammatory Effects:
- Compounds within the indole family are often studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
Study | Findings |
---|---|
Study 1 | Identified antimicrobial activity against MRSA and Cryptococcus neoformans with MIC values indicating significant potency. |
Discussed the structural similarities with tryptamines and their implications for neuropharmacological applications. | |
Study 3 | Highlighted the potential of indole derivatives in overcoming antibiotic resistance, emphasizing the need for further SAR studies. |
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse modifications that can enhance its biological activity. Various analogs have been synthesized to explore these relationships:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methylindole | Methyl group at position 3 | Neuroprotective effects |
2-(Phenyl)indole | Phenyl group at position 2 | Anticancer properties |
5-Methoxyindole | Methoxy group at position 5 | Antioxidant activity |
The exploration of these analogs has provided insights into optimizing the pharmacological profiles of compounds derived from the indole framework .
Properties
IUPAC Name |
(3-methyl-2-phenyl-1H-indol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPVUFGUQNZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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